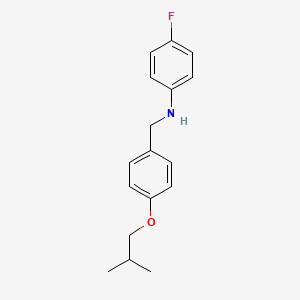
4-Fluoro-N-(4-isobutoxybenzyl)aniline
Vue d'ensemble
Description
“4-Fluoro-N-(4-isobutoxybenzyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C17H20FNO and a molecular weight of 273.35 .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-N-(4-isobutoxybenzyl)aniline” consists of 17 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . Unfortunately, the specific structural details are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-N-(4-isobutoxybenzyl)aniline” are not fully detailed in the available resources. It’s known that it has a molecular weight of 273.35 , but other properties like melting point, boiling point, and solubility are not specified.Applications De Recherche Scientifique
Synthesis Processes
- A practical synthesis process for a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, has been developed, featuring cheap and readily available starting materials, robustness, and less waste, which could be applicable to the industrial production of similar compounds (Zhang Qingwen, 2011).
Docking and QSAR Studies
- Docking and quantitative structure–activity relationship (QSAR) studies were performed on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related compounds as c-Met kinase inhibitors, providing insights into molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Synthesis and Spectroscopic Properties
- A new synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by the reduction of the nitro groups, was developed for aniline tetramers. This method's characterization through NMR, UV-Vis-NIR, IR, and mass spectroscopies could be relevant for similar fluoroaniline derivatives (Kulszewicz-Bajer et al., 2004).
Bioactivation Studies
- Studies on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, provide insights into the formation of reactive benzoquinoneimines as primary reaction products. This information could be pertinent in understanding the reactivity and bioactivation of similar compounds (Rietjens & Vervoort, 1991).
Molecular Structures
- The molecular structures of N-(2-hydroxybenzylidene)-4-fluoroaniline and its derivatives were determined, highlighting strong intramolecular hydrogen bonds. Such structural insights could be applicable to related fluoroaniline derivatives (Burgess et al., 1999).
Preparation and Thermal Properties
- The preparation and thermal properties of N-(4-Benzoyloxybenzylidene)anilines with various substituents, including fluoroaniline derivatives, have been studied. This could provide valuable information on the physical properties of related compounds (Takenaka et al., 1986).
Vibrational and Structural Studies
- Extensive vibrational and structural studies on 4-Methoxy-N-(nitrobenzylidene)-aniline, including FT-IR, Raman spectra, and DFT/B3LYP calculations, could offer comparative data for similar fluoroaniline compounds (Subi et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-13(2)12-20-17-9-3-14(4-10-17)11-19-16-7-5-15(18)6-8-16/h3-10,13,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOGXLOPYBKGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(4-isobutoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)
![5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385214.png)

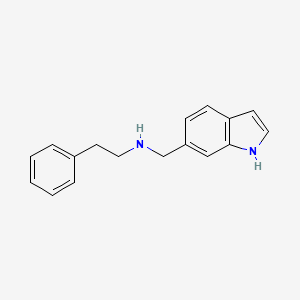

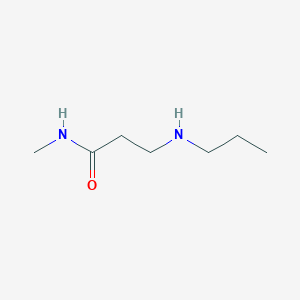

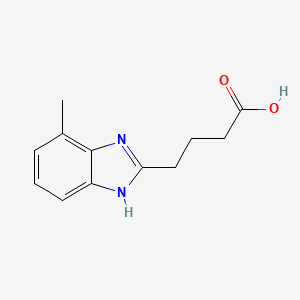
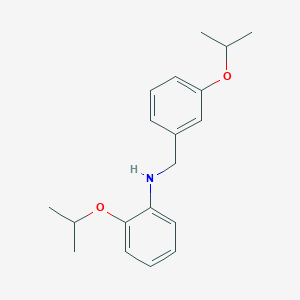
![2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385227.png)

![N-Ethyl-3-[(3-methoxypropyl)amino]propanamide](/img/structure/B1385232.png)

